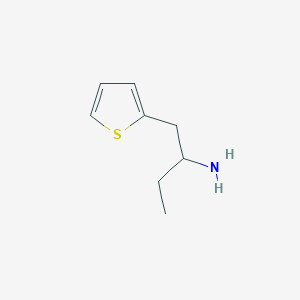
1-(Thiophen-2-yl)butan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Thiophen-2-yl)butan-2-amine, also known as TBA-2, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been studied for its potential use in scientific research. TBA-2 is a relatively new compound, and its synthesis method and mechanism of action are still being studied.
科学研究应用
1-(Thiophen-2-yl)butan-2-amine has been studied for its potential use in scientific research. It has been shown to have affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 1-(Thiophen-2-yl)butan-2-amine has also been shown to have affinity for the dopamine D2 receptor, which is involved in the regulation of movement, motivation, and reward. These properties make 1-(Thiophen-2-yl)butan-2-amine a potential tool for studying the role of these receptors in various physiological and pathological conditions.
作用机制
The mechanism of action of 1-(Thiophen-2-yl)butan-2-amine is still being studied, but it is believed to involve the activation of the serotonin 5-HT2A receptor and the dopamine D2 receptor. 1-(Thiophen-2-yl)butan-2-amine has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its psychoactive effects. 1-(Thiophen-2-yl)butan-2-amine has also been shown to increase the activity of the prefrontal cortex, which is involved in the regulation of cognitive and emotional processes.
生化和生理效应
1-(Thiophen-2-yl)butan-2-amine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its psychoactive effects. 1-(Thiophen-2-yl)butan-2-amine has also been shown to increase the activity of the prefrontal cortex, which is involved in the regulation of cognitive and emotional processes. 1-(Thiophen-2-yl)butan-2-amine has been shown to have a long duration of action, with effects lasting up to 12 hours.
实验室实验的优点和局限性
1-(Thiophen-2-yl)butan-2-amine has several advantages for use in lab experiments. It has been shown to have a high affinity for the serotonin 5-HT2A receptor and the dopamine D2 receptor, which makes it a potential tool for studying the role of these receptors in various physiological and pathological conditions. 1-(Thiophen-2-yl)butan-2-amine has also been shown to have a long duration of action, which may be useful for studying the long-term effects of receptor activation. However, 1-(Thiophen-2-yl)butan-2-amine has several limitations for use in lab experiments. It is a relatively new compound, and its synthesis method and mechanism of action are still being studied. There is limited information available on its safety and toxicity, and further studies are needed to fully understand its potential risks.
未来方向
There are several future directions for research on 1-(Thiophen-2-yl)butan-2-amine. One area of research could focus on the potential therapeutic applications of 1-(Thiophen-2-yl)butan-2-amine. Its affinity for the serotonin 5-HT2A receptor and the dopamine D2 receptor make it a potential tool for studying the role of these receptors in various psychiatric and neurological disorders, such as depression, anxiety, and schizophrenia. Another area of research could focus on the safety and toxicity of 1-(Thiophen-2-yl)butan-2-amine. Further studies are needed to fully understand the potential risks of 1-(Thiophen-2-yl)butan-2-amine and its long-term effects on the brain and body. Additionally, research could focus on the development of new compounds that are similar to 1-(Thiophen-2-yl)butan-2-amine but have improved safety and efficacy profiles.
合成方法
The synthesis method for 1-(Thiophen-2-yl)butan-2-amine is still being studied, and there is limited information available on the process. However, researchers have reported that 1-(Thiophen-2-yl)butan-2-amine can be synthesized from 2-thiophenylacetonitrile, which is converted into 2-thiophenylacetamide using lithium aluminum hydride. The 2-thiophenylacetamide is then reacted with 2-bromobutane in the presence of potassium carbonate to form 1-(Thiophen-2-yl)butan-2-amine.
属性
CAS 编号 |
138769-17-2 |
|---|---|
产品名称 |
1-(Thiophen-2-yl)butan-2-amine |
分子式 |
C8H13NS |
分子量 |
155.26 g/mol |
IUPAC 名称 |
1-thiophen-2-ylbutan-2-amine |
InChI |
InChI=1S/C8H13NS/c1-2-7(9)6-8-4-3-5-10-8/h3-5,7H,2,6,9H2,1H3 |
InChI 键 |
ROSMJBLXJLMJLV-UHFFFAOYSA-N |
SMILES |
CCC(CC1=CC=CS1)N |
规范 SMILES |
CCC(CC1=CC=CS1)N |
同义词 |
2-Thiopheneethanamine, -alpha--ethyl-, (+)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



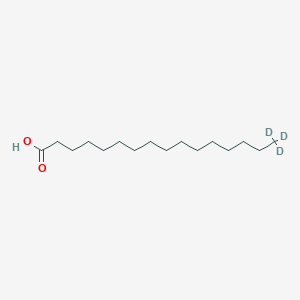
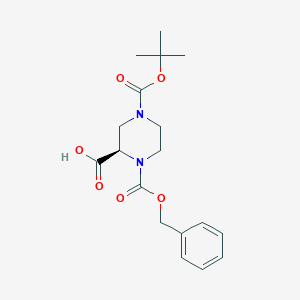
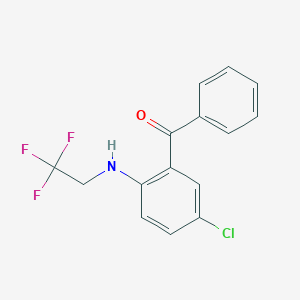
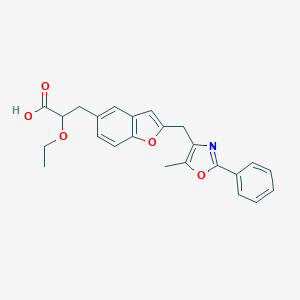
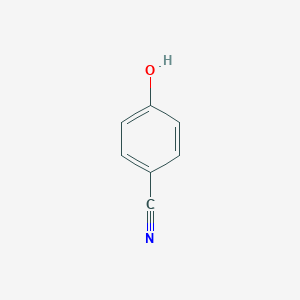
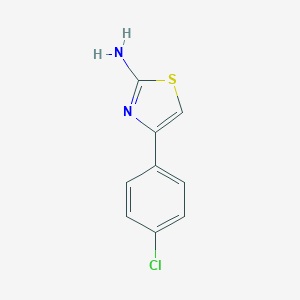
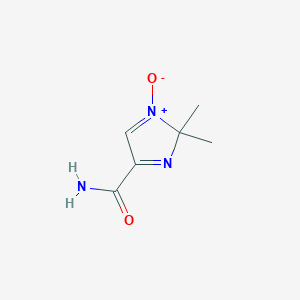
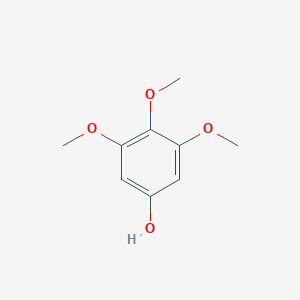
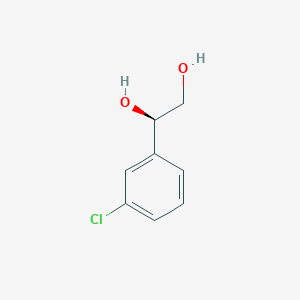
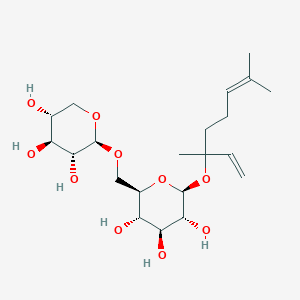

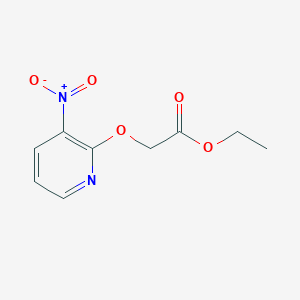
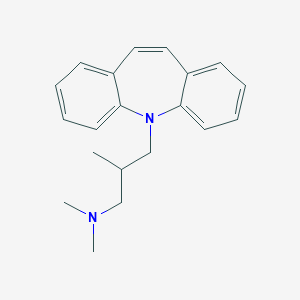
![Diethyl 2-[(1-naphthylamino)methylene]malonate](/img/structure/B152074.png)